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Compound of Interest

Compound Name: Bagremycin B

Cat. No.: B1245628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the chemical structure elucidation of Bagremycin B, a bioactive

secondary metabolite isolated from Streptomyces sp. Tü 4128. The determination of its

molecular framework was achieved through a combination of advanced spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS). This document provides a comprehensive overview of the experimental

methodologies, presents the complete quantitative spectroscopic data, and illustrates the

logical workflow of the structure determination process.

Spectroscopic Data Summary
The structural framework of Bagremycin B was pieced together by meticulous analysis of its

1D and 2D NMR spectra, in conjunction with high-resolution mass spectrometry data. The

following tables summarize the quantitative data obtained for Bagremycin B.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Bagremycin B (in CDCl₃)
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Position
¹³C Chemical
Shift (δc)

¹H Chemical
Shift (δH,
mult., J in Hz)

Key HMBC
Correlations
(¹H → ¹³C)

Key COSY
Correlations

Benzoate Moiety

1' 120.9 - - -

2' 118.9 7.65 (d, 2.1)
C-1', C-3', C-4',

C-6', C=O
H-6'

3' 139.8 - - -

4' 151.7 - - -

5' 116.3 7.05 (d, 8.5) C-1', C-3', C-4' H-6'

6' 129.8
8.32 (dd, 8.5,

2.1)

C-1', C-2', C-4',

C-5', C=O
H-2', H-5'

C=O 164.8 - - -

N-Acetyl Group

CH₃ 24.9 2.23 (s) C=O (Amide) -

C=O (Amide) 168.5 - - -

NH - 8.01 (br s) C-3' -

Vinylphenyl

Moiety

1'' 149.5 - - -

2''/6'' 121.9 7.18 (d, 8.6) C-1'', C-4'' H-3''/5''

3''/5'' 127.5 7.46 (d, 8.6) C-1'', C-4'' H-2''/6''

4'' 136.8 - - -

α 136.1
6.74 (dd, 17.6,

10.9)
C-1'', C-2''/6'', β

H-β (trans), H-β

(cis)

β 114.9
5.79 (d, 17.6),

5.30 (d, 10.9)
C-4'', α H-α
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Table 2: Mass Spectrometry Data for Bagremycin B

Technique Ionization Mode Observed m/z
Deduced Molecular
Formula

HR-ESI-MS Positive [M+H]⁺ C₁₇H₁₅NO₄

Experimental Protocols
The elucidation of Bagremycin B's structure relied on a systematic workflow encompassing

isolation, purification, and spectroscopic analysis.

Fermentation and Isolation
Producing Strain:Streptomyces sp. Tü 4128.

Fermentation: The strain was cultivated in a nutrient-rich complex medium. The production of

Bagremycin B commenced in the later stages of fermentation, typically after 10 days of

incubation.

Extraction: The culture filtrate was extracted with ethyl acetate. The mycelium was extracted

with methanol, followed by a subsequent re-extraction into ethyl acetate.

Purification: The crude extracts were combined, concentrated, and subjected to column

chromatography on Sephadex LH-20. Final purification was achieved by preparative

reversed-phase High-Performance Liquid Chromatography (HPLC) using a Nucleosil-100 C-

18 column with a gradient elution.

Spectroscopic Analysis
NMR Spectroscopy: ¹H, ¹³C, COSY (Correlation Spectroscopy), and HMBC (Heteronuclear

Multiple Bond Correlation) spectra were recorded on a high-field NMR spectrometer.

Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported

in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-

MS) was used to determine the exact mass and deduce the molecular formula of the
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compound.

Structure Elucidation Workflow and Key
Correlations
The following diagrams illustrate the logical process and key spectroscopic correlations that

were instrumental in assembling the structure of Bagremycin B.
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Fig. 1: Overall workflow for the structure elucidation of Bagremycin B.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1245628?utm_src=pdf-body-img
https://www.benchchem.com/product/b1245628?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fig. 2: Key 2D NMR correlations for Bagremycin B structure assembly.

Interpretation of Spectroscopic Data:

The molecular formula of Bagremycin B was established as C₁₇H₁₅NO₄ by HR-ESI-MS. The

¹H and ¹³C NMR data indicated the presence of two aromatic rings, a vinyl group, and an N-

acetyl group.

Vinylphenyl Moiety: The characteristic signals for a vinyl group (δH 6.74, 5.79, and 5.30) and

a para-substituted aromatic ring (δH 7.46 and 7.18) were readily identified. COSY

correlations confirmed the coupling between the α and β protons of the vinyl group, and their

connection to the aromatic ring was established through HMBC correlations from H-α to C-1''

and C-2''/6''.

3-Acetamido-4-hydroxybenzoate Moiety: The remaining aromatic signals at δH 8.32, 7.65,

and 7.05 suggested a 1,2,4-trisubstituted benzene ring. The N-acetyl group was identified by

the singlet at δH 2.23 (CH₃) and the broad singlet at δH 8.01 (NH), with HMBC correlation

from the methyl protons to the amide carbonyl carbon. The position of the N-acetyl group at

C-3' was confirmed by the HMBC correlation from the NH proton to C-3'.

Ester Linkage: The connection between the two moieties via an ester linkage was confirmed

by the low-field chemical shift of the carbonyl carbon (δc 164.8) and key HMBC correlations

from the aromatic protons of both rings (H-2', H-6', and H-2''/6'') to this carbonyl carbon.

This comprehensive analysis of the spectroscopic data unequivocally established the structure

of Bagremycin B as 4-vinylphenyl 3-acetamido-4-hydroxybenzoate.

To cite this document: BenchChem. [Unraveling the Molecular Architecture of Bagremycin B:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1245628#chemical-structure-elucidation-of-
bagremycin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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